molecular formula C21H17BrN2O3S B2830805 7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 314047-09-1

7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

Cat. No.: B2830805
CAS No.: 314047-09-1
M. Wt: 457.34
InChI Key: SSQWIRHWMZEVPH-UHFFFAOYSA-N
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Description

The compound “7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one” belongs to the class of benzodiazepines . Benzodiazepines are a versatile class of biologically active compounds that have received much attention in the field of medicinal chemistry . They are known for their anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant, and anxiolytic activities .


Molecular Structure Analysis

The molecular structure of benzodiazepines typically contains a 1,4 diazepine ring fused to a substituted benzene ring . The specific substitutions on the benzene ring can vary, leading to different benzodiazepine compounds .

Scientific Research Applications

1. Chemical Reactivity and Bromination Process

Research reveals the reactivity of related diazepine compounds under different conditions. For instance, 2,3-dihydro-1H-1,4-diazepines generally undergo bromination at the 6-position, with phenyl substituents typically remaining unaffected. However, specific conditions can lead to bromination of the benzene rings as well. The study also explores nucleophilic substitution reactions and the stability of dihalogenodihydro-6H-diazepines (Gorringe et al., 1969).

2. Synthesis and Structural Analysis

Synthesis and structural analysis of related compounds have been a significant area of research. Studies have detailed the synthesis of various heterocyclic compounds such as morpholines and benzoxazepines using bromoethylsulfonium salt. This method accommodates a range of nitrogen substituents and enables the production of benzodiazepines (Yar et al., 2009). Additionally, research has been conducted on the synthesis and structure of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, providing insights into their molecular and crystal structures and their affinity towards CNS benzodiazepine receptors (Pavlovsky et al., 2007).

3. Solid-phase Synthesis and Applications

The solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives has been documented, presenting a method that yields products with high purity and satisfactory yields. This method is particularly relevant for library synthesis of corresponding derivatives in a combinatorial fashion, indicating its potential for high-throughput applications (Fülöpová et al., 2012).

4. Cytotoxicity and Cathepsin B Inhibition

Research into the cytotoxicity of certain compounds related to 7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one has revealed a correlation between cathepsin B inhibition and cytotoxic effects. The synthesis and characterization of monomeric and dimeric complexes, and their evaluation for in vitro activity as cytotoxic agents and cathepsin B inhibitors, have provided valuable insights into the potential therapeutic applications of these compounds (Spencer et al., 2009).

Mechanism of Action

The mechanism of action for benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .

Safety and Hazards

While the specific safety and hazards of this compound are not available, benzodiazepines as a class can be potentially dangerous if misused. They can cause dependence and withdrawal symptoms if used for extended periods of time .

Properties

IUPAC Name

4-(benzenesulfonyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S/c22-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)24(14-20(25)23-19)28(26,27)17-9-5-2-6-10-17/h1-13,21H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQWIRHWMZEVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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